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Compound of Interest

Compound Name: AF430 NHS ester

Cat. No.: B12378377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrophilic properties of the AF430

fluorescent dye, a coumarin-based probe renowned for its bright, green-yellow fluorescence.

Understanding the hydrophilicity of AF430 is paramount for its effective application in aqueous

environments, particularly in bioconjugation, cellular imaging, flow cytometry, and the

development of antibody-drug conjugates (ADCs). This document details the physicochemical

basis of its water-loving nature, presents key quantitative data, outlines experimental protocols

for assessing hydrophilicity, and illustrates relevant biochemical reactions and workflows.

The Core of Hydrophilicity: Structural Insights
The advantageous hydrophilic properties of the AF430 dye are primarily attributed to the

presence of a sulfonate (SO₃⁻) group within its molecular structure.[1] This highly polar,

negatively charged functional group readily interacts with water molecules, significantly

enhancing the dye's solubility in aqueous buffers.[1] This intrinsic hydrophilicity offers several

key advantages in biological applications:

Enhanced Water Solubility: AF430 and its derivatives are soluble in water and other polar

solvents like DMSO and DMF, facilitating the preparation of stock solutions and their direct

use in aqueous reaction buffers without the need for potentially denaturing organic co-

solvents.[2][3][4]
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Reduced Non-Specific Binding: The hydrophilic nature of the dye minimizes hydrophobic

interactions with cellular membranes, proteins, and plasticware, leading to lower background

fluorescence and an improved signal-to-noise ratio in imaging and assay development.

Improved Bioconjugate Stability: Proteins and other biomolecules labeled with AF430 are

less prone to aggregation and precipitation in aqueous solutions, ensuring the stability and

functionality of the resulting conjugates.

Quantitative Physicochemical and Photophysical
Properties
The key properties of AF430 maleimide, a popular thiol-reactive derivative, are summarized

below. These parameters are crucial for designing and interpreting fluorescence-based

experiments.

Property Value Reference(s)

Excitation Maximum (λex) 430 nm [2][5]

Emission Maximum (λem) 542 nm [2][5]

Molar Extinction Coefficient (ε) 15,955 L⋅mol⁻¹⋅cm⁻¹ [2][5]

Fluorescence Quantum Yield

(Φ)
0.23 [2][5]

Calculated LogP (XLogP3) -1.2

Solubility Water, DMF, DMSO [2][3][4]

Reactive Group Maleimide [2]

Recommended pH Range 4.0 - 10.0 [1][5][6]

Note: The octanol-water partition coefficient (LogP) is a calculated value. A specific

experimental value for water solubility (e.g., in mg/mL) is not readily available in the public

literature, though the dye is widely reported as water-soluble.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/pdf/AF430_Maleimide_A_Technical_Guide_for_Research_Applications.pdf
https://www.benchchem.com/pdf/AF430_Maleimide_A_Technical_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/AF430_Maleimide_A_Technical_Guide_for_Research_Applications.pdf
https://www.benchchem.com/pdf/AF430_Maleimide_A_Technical_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/AF430_Maleimide_A_Technical_Guide_for_Research_Applications.pdf
https://www.benchchem.com/pdf/AF430_Maleimide_A_Technical_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/AF430_Maleimide_A_Technical_Guide_for_Research_Applications.pdf
https://www.benchchem.com/pdf/AF430_Maleimide_A_Technical_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/AF430_Maleimide_A_Technical_Guide_for_Research_Applications.pdf
https://www.benchchem.com/pdf/AF430_maleimide_chemical_properties_and_structure.pdf
https://www.benchchem.com/pdf/AF430_Maleimide_A_Technical_Guide_to_Solubility_and_Application.pdf
https://www.benchchem.com/pdf/AF430_Maleimide_A_Technical_Guide_for_Research_Applications.pdf
https://www.lumiprobe.com/t/fluorophores/af430
https://www.benchchem.com/pdf/AF430_Maleimide_A_Technical_Guide_for_Researchers.pdf
https://www.lumiprobe.com/p/af-430-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determination of Octanol-Water Partition Coefficient
(LogP)
The LogP value is a critical measure of a compound's hydrophilicity. A negative LogP value, as

calculated for AF430, indicates a preference for the aqueous phase. While an experimentally

determined value for AF430 is not available, the following standard methods are used for its

determination.

1. Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of a substance between n-octanol and

water.

Methodology:

Preparation of Saturated Solvents: Mix equal volumes of n-octanol and water (or a relevant

buffer such as PBS, pH 7.4) in a separatory funnel. Shake vigorously for an extended period

(e.g., 24 hours) to ensure mutual saturation. Allow the two phases to fully separate.

Standard Curve Generation: Prepare a series of dilutions of the AF430 dye in the aqueous

phase with known concentrations. Measure the fluorescence or absorbance of each

standard to create a standard curve.

Partitioning Experiment:

Accurately weigh a small amount of AF430 and dissolve it in a known volume of the pre-

saturated aqueous phase.

Add an equal volume of the pre-saturated n-octanol.

Shake the mixture vigorously for a set time (e.g., 1-3 hours) to allow equilibrium to be

reached.

Centrifuge the mixture to ensure complete separation of the two phases.

Quantification: Carefully remove an aliquot from the aqueous phase and measure its

fluorescence or absorbance. Use the standard curve to determine the final concentration of
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the dye in the aqueous phase. The concentration in the n-octanol phase can be determined

by mass balance.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

dye in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10

logarithm of this value.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method correlates the retention time of a compound on a hydrophobic stationary

phase with its LogP value.

Methodology:

System Preparation: Use a C18 reversed-phase HPLC column with a mobile phase

consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

Calibration: Inject a series of standard compounds with known LogP values onto the HPLC

system. Record the retention time for each standard and calculate their capacity factors (k).

Create a calibration curve by plotting the known LogP values against the logarithm of the

capacity factors (log k).

Sample Analysis: Dissolve the AF430 dye in a suitable solvent and inject it into the HPLC

system. Record its retention time and calculate its capacity factor.

LogP Estimation: Using the calibration curve, determine the LogP value of AF430 that

corresponds to its calculated log k.

Protein Labeling with AF430 Maleimide
The maleimide functional group of AF430 reacts specifically with free sulfhydryl (thiol) groups,

most commonly found on cysteine residues of proteins, to form a stable thioether bond.[2] The

following is a detailed protocol for labeling proteins with AF430 maleimide.

Materials:

Protein of interest (1-10 mg/mL in a thiol-free buffer like PBS, HEPES, or Tris at pH 7.0-7.5)

[2]
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AF430 maleimide[2]

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT

(dithiothreitol)

Purification system (e.g., size-exclusion chromatography column like Sephadex G-25, or

dialysis cassette)[2][7]

Procedure:

Protein Preparation:

Dissolve the protein to be labeled in a degassed reaction buffer (pH 7.0-7.5) at a

concentration of 1-10 mg/mL.[2]

Optional Reduction Step: If the cysteine residues are present as disulfide bonds, they

must be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 20-30

minutes at room temperature.[7] If using DTT, it must be removed by gel filtration or

dialysis before adding the dye, as it will compete for reaction with the maleimide.[2]

Dye Preparation:

Allow the vial of AF430 maleimide to warm to room temperature.

Prepare a 1-10 mM stock solution of the dye in anhydrous DMSO or DMF.[3] Vortex briefly

to ensure it is fully dissolved. This solution should be prepared fresh and used

immediately.[3]

Conjugation Reaction:

Add a 10-20 fold molar excess of the dissolved AF430 maleimide to the protein solution.[2]

The optimal ratio may need to be determined empirically for each specific protein.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from

light.[2]
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Purification:

Separate the labeled protein from unreacted dye using a size-exclusion chromatography

column (e.g., Sephadex G-25) or by dialysis.[2][7] The first colored band to elute from the

column is the labeled protein.

Determination of Degree of Labeling (DOL):

The DOL (the average number of dye molecules per protein) can be calculated by

measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~430

nm (for the AF430 dye).

Storage:

Store the purified, labeled protein at 4°C for short-term use or at -20°C in single-use

aliquots for long-term storage, always protected from light.[2]

Visualizing Key Processes
To better understand the application of AF430 maleimide, the following diagrams illustrate the

core conjugation reaction and a typical experimental workflow.

ProductProtein-SH
(Thiol Group)

Protein-S-AF430
(Stable Thioether Bond)

+

AF430-Maleimide

Click to download full resolution via product page

Thiol-Maleimide Conjugation Reaction
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1. Prepare Protein Solution
(pH 7.0-7.5)

2. (Optional) Reduce
Disulfide Bonds (TCEP)

4. Conjugation Reaction
(RT, 2h or 4°C, overnight)

3. Prepare AF430-Maleimide
Stock Solution (DMSO)

5. Purify Conjugate
(Size-Exclusion Chromatography)

6. Analyze & Store
(DOL Calculation, -20°C)

Click to download full resolution via product page

Experimental Workflow for Protein Labeling

In conclusion, the inherent hydrophilicity of the AF430 fluorescent dye, conferred by its

sulfonate group, makes it an exceptional tool for labeling and tracking biomolecules in aqueous

systems. Its high water solubility and reduced non-specific binding contribute to robust and

reproducible results in a wide array of applications, from fundamental cell biology to advanced

drug development. The detailed protocols and data provided herein serve as a comprehensive

resource for researchers aiming to effectively harness the capabilities of this versatile

fluorophore.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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